molecular formula C19H21NO3 B2503419 1-Benzyl-2-[(2,2-dimethyl-1,3-benzodioxol-4-yl)oxymethyl]aziridine CAS No. 2411266-80-1

1-Benzyl-2-[(2,2-dimethyl-1,3-benzodioxol-4-yl)oxymethyl]aziridine

Cat. No. B2503419
CAS RN: 2411266-80-1
M. Wt: 311.381
InChI Key: NLKRSQQQDYGRQK-UHFFFAOYSA-N
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Description

“1-Benzyl-2-[(2,2-dimethyl-1,3-benzodioxol-4-yl)oxymethyl]aziridine” is a complex organic compound. It contains an aziridine ring, which is a three-membered ring with two carbon atoms and one nitrogen atom . It also contains a benzodioxol group, which is a type of aromatic ether .


Molecular Structure Analysis

The aziridine ring in this compound is likely to be highly strained due to its three-membered ring structure. This strain can make the compound more reactive. The benzodioxol group is an aromatic ether, and the oxygen atoms in this group could potentially participate in hydrogen bonding .


Chemical Reactions Analysis

Aziridines are known to undergo ring-opening reactions, particularly in the presence of nucleophiles . The benzodioxol group could potentially undergo reactions typical of aromatic ethers, such as cleavage of the ether bond .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of the strained aziridine ring, the aromatic benzodioxol group, and any other functional groups in the molecule .

properties

IUPAC Name

1-benzyl-2-[(2,2-dimethyl-1,3-benzodioxol-4-yl)oxymethyl]aziridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c1-19(2)22-17-10-6-9-16(18(17)23-19)21-13-15-12-20(15)11-14-7-4-3-5-8-14/h3-10,15H,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLKRSQQQDYGRQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2=C(O1)C(=CC=C2)OCC3CN3CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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